Source: L-arabinopyranose-13C-1 is derived from the natural sugar L-arabinose, which is commonly found in plant cell walls, particularly in hemicellulose. The isotopic labeling with carbon-13 allows for enhanced tracking and analysis in biochemical studies.
Classification: L-arabinopyranose is classified as a monosaccharide, specifically an aldopentose. It is characterized by its five carbon atoms and the presence of an aldehyde functional group. The compound is significant in carbohydrate chemistry and biochemistry due to its structural properties and biological functions.
Methods: The synthesis of L-arabinopyranose-13C-1 can be achieved through various methods:
Technical Details: The synthesis often requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yields and purity of the desired product. Analytical techniques like nuclear magnetic resonance spectroscopy are typically used to confirm the structure and isotopic labeling.
Structure: L-arabinopyranose-13C-1 has a pyranose ring structure consisting of six atoms (five carbons and one oxygen). The specific labeling at carbon position 1 (C-1) with carbon-13 provides distinct NMR signals that aid in structural elucidation.
Data: The molecular formula for L-arabinopyranose is C5H10O5. The isotopic substitution does not change the empirical formula but alters the molecular mass slightly due to the presence of the heavier carbon isotope.
Reactions: L-arabinopyranose participates in various chemical reactions typical for carbohydrates:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. Isotopic labeling allows for tracing pathways in metabolic studies.
Process: In biological systems, L-arabinopyranose-13C-1 serves as a substrate for various enzymes involved in carbohydrate metabolism. Its incorporation into polysaccharides or its conversion into other metabolites can be studied using stable isotope techniques.
Data: The mechanism typically involves enzymatic catalysis where enzymes recognize specific stereochemical configurations of sugars. Isotopic labeling helps elucidate metabolic pathways by tracking the labeled carbon through various biochemical transformations.
Physical Properties:
Chemical Properties:
Relevant data from studies indicate that L-arabinopyranose exhibits unique spectral characteristics in NMR due to the presence of carbon-13, which can be utilized for detailed structural analysis.
L-arabinopyranose-13C-1 has several scientific applications:
L-Arabinopyranose-¹³C-1 serves as a critical tracer for elucidating the redox-based catabolism of L-arabinose in yeasts such as Candida arabinofermentans and Pichia guilliermondii. In these fungi, L-arabinose catabolism initiates via an NADPH-dependent aldose reductase (EC 1.1.1.21), which reduces L-arabinose to L-arabitol. This reaction incorporates the ¹³C label at the C-2 position, confirmed by in vivo ¹³C nuclear magnetic resonance (NMR) detection of [2-¹³C]-L-arabitol [1] [2]. Subsequent enzymatic steps involve:
This cascade funnels carbon into the pentose phosphate pathway via D-xylulose 5-phosphate. Crucially, isotopic tracing with L-Arabinopyranose-¹³C-1 revealed dual labeling patterns in arabitol (C-1 and C-2) and xylitol (C-2), confirming redox cycling between C-1 and C-2 positions during interconversions [1]. The cofactor imbalance—NADPH demand in reduction steps versus NAD⁺ regeneration in oxidation—creates a thermodynamic bottleneck exacerbated under oxygen limitation [2].
Table 1: Enzymatic Cascade in Fungal L-Arabinose Catabolism
Enzyme | EC Number | Reaction | Cofactor | ¹³C-Label Position |
---|---|---|---|---|
Aldose Reductase | 1.1.1.21 | L-Arabinose → L-Arabitol | NADPH | C-2 of Arabitol |
L-Arabitol 4-Dehydrogenase | 1.1.1.12 | L-Arabitol → L-Xylulose | NAD⁺ | C-1 of L-Xylulose |
L-Xylulose Reductase | 1.1.1.10 | L-Xylulose → Xylitol | NADPH | C-2 of Xylitol |
Xylitol Dehydrogenase | 1.1.1.9 | Xylitol → D-Xylulose | NAD⁺ | C-2 of D-Xylulose |
The oxidative pentose phosphate pathway (PPP) is indispensable for sustaining L-arabinose catabolism by regenerating NADPH. In vivo ¹³C tracing experiments with L-Arabinopyranose-¹³C-1 demonstrated that 30–40% of the label from C-2 of L-arabinose appears in C-1 of trehalose—a storage disaccharide [1]. This labeling pattern arises from the recycling of glucose 6-phosphate through the oxidative PPP, where:
The ¹³C label at trehalose C-1 signifies that carbon skeletons re-enter glycolysis as fructose 6-phosphate or glyceraldehyde 3-phosphate and are rerouted via gluconeogenesis. This recycling enables up to a 4.3-fold increase in NADPH availability, which is essential for the NADPH-dependent reductases (aldose reductase and L-xylulose reductase) in the L-arabinose pathway [1] [8]. Under metabolic stress, the non-oxidative PPP branch further equilibrates carbon between pentoses and hexoses via transketolase and transaldolase reactions, modulating flux toward NADPH synthesis or nucleotide precursors [3].
Table 2: NADPH Yield in Oxidative PPP vs. L-Arabinose Catabolism
Metabolic Process | Reaction | NADPH Generated | Role in L-Arabinose Metabolism |
---|---|---|---|
Oxidative PPP (G6PDH) | Glucose 6-phosphate → 6-Phosphogluconolactone | 1 NADPH | Primary regeneration for aldose reductase |
Oxidative PPP (6PGDH) | 6-Phosphogluconate → Ribulose 5-phosphate | 1 NADPH | Fuels L-xylulose reductase |
L-Arabinose Reduction | L-Arabinose → L-Arabitol | -1 NADPH | Net consumption |
L-Xylulose Reduction | L-Xylulose → Xylitol | -1 NADPH | Net consumption |
L-Arabinopyranose-¹³C-1 enables precise mapping of carbon transitions through parallel metabolic routes. When administered to yeast cell suspensions, the ¹³C label distributes into four key pools:
The C-1 labeling of arabitol and trehalose provides direct evidence of carbon reshuffling via the PPP. Specifically, the detection of [1-¹³C]-arabitol indicates that ribulose 5-phosphate (from the oxidative PPP) is converted to ribose 5-phosphate and then to arabitol via reductase side reactions [1]. Time-resolved ¹³C NMR quantified carbon fluxes:
Mass isotopomer distribution analysis further revealed that C-2 of L-arabinose labels C-1 of fructose 6-phosphate—a non-intuitive transition mediated by transaldolase exchanges between glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate [4] [10].
Table 3: Carbon Flux Distribution from L-Arabinopyranose-¹³C-1
Metabolite | ¹³C-Label Position | % Total ¹³C Incorporation | Pathway Implication |
---|---|---|---|
Arabitol | C-1, C-2 | 35–42% | Reductase activity + PPP recycling |
Xylitol | C-2 | 15–18% | LXR/XDH dehydrogenase steps |
Trehalose | C-1, C-2, C-3 | 20–28% | Gluconeogenesis from PPP intermediates |
Ribitol | C-1, C-2 | 8–12% | Ribulose 5-phosphate diversion |
Comparative studies using L-Arabinopyranose-¹³C-1 exposed Pichia guilliermondii as possessing a critical bottleneck at L-arabitol 4-dehydrogenase (LAD). Key findings include:
The bottleneck manifests as excessive [2-¹³C]-arabitol retention, detected via in vivo ¹³C NMR. Metabolic flux analysis attributes this to insufficient NAD⁺ regeneration rather than transcription downregulation. Engineering solutions proposed include:
Remarkably, C. arabinofermentans circumvents this bottleneck via alternative electron sinks like acetate production, facilitating NAD⁺ regeneration even under oxygen restriction [1].
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